Sulfo DBCO-PEG4-TFP ester

Description

Properties

Molecular Formula |

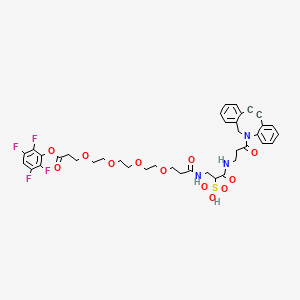

C39H41F4N3O12S |

|---|---|

Molecular Weight |

851.8 g/mol |

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |

InChI |

InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |

InChI Key |

ZUVGKZIBBJJSQX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Sulfo Dbco Peg4 Tfp Ester Analogues

Chemo-selective Synthesis of Dibenzocyclooctyne (DBCO) Moieties for Bioconjugation

The dibenzocyclooctyne (DBCO) moiety is the cornerstone of this reagent's utility in copper-free click chemistry. Its high ring strain enables it to undergo a rapid and highly selective strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. cd-bioparticles.com This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.

The synthesis of the DBCO core is a significant chemical challenge due to the severe deformation of the alkyne from its natural linear geometry. The process typically involves a multi-step sequence to construct the strained eight-membered ring fused to two benzene (B151609) rings. A common synthetic route involves the coupling of smaller precursors to form the dibenzocyclooctadiene skeleton, followed by a series of reactions to introduce the alkyne functionality. For instance, aza-dibenzocyclooctyne (DIBAC), a closely related and highly reactive analogue, can be synthesized through methods involving a Pictet-Spengler reaction on a diarylacetylene precursor. nih.gov The chemo-selectivity in these syntheses is crucial to ensure that the strained alkyne is formed correctly without undergoing unwanted side reactions, yielding a stable yet highly reactive moiety ready for bioconjugation. nih.govresearchgate.net The resulting DBCO group provides fast reaction kinetics and high specificity, making it an ideal component for labeling biomolecules in living cells and whole organisms. cd-bioparticles.com

PEGylation Techniques and Control of Oligomer Length for Specific Research Aims

Unlike traditional polymerization that produces a mixture of chain lengths (polydisperse PEG), the synthesis of a discrete PEG (dPEG®) oligomer like PEG4 requires precise control. google.com Several advanced methodologies are employed to achieve this:

Anionic Ring-Opening Polymerization (AROP): This technique involves the controlled, sequential addition of ethylene (B1197577) oxide monomer to an initiator. rsc.orgacs.orgrsc.org By carefully managing reaction conditions, such as monomer concentration and temperature, the polymerization can be controlled to produce PEGs with narrow molecular weight distributions. rsc.org

Stepwise Solid-Phase Synthesis: Similar to peptide synthesis, this method involves the sequential addition of protected ethylene glycol monomers (e.g., tetraethylene glycol units) to a starting molecule attached to a solid support. nih.gov This approach allows for the precise construction of a specific oligomer length, ensuring a monodisperse final product. nih.govnih.gov

Convergent Synthesis: This strategy involves synthesizing smaller, well-defined PEG fragments and then coupling them together to build the final, desired oligomer length. google.comgoogle.com

The ability to control the oligomer length (e.g., PEG4 vs. PEG12) allows for the fine-tuning of the crosslinker's properties, such as the distance between the conjugated molecules, which can be critical for specific research applications. thermofisher.com

Strategic Functionalization with Tetrafluorophenyl (TFP) Esters for Targeted Acylation

The tetrafluorophenyl (TFP) ester is the amine-reactive group of the molecule, designed for targeted acylation of primary amines, such as the lysine (B10760008) residues found on proteins and antibodies. lumiprobe.combroadpharm.comvectorlabs.com The reaction between a TFP ester and an amine forms a highly stable covalent amide bond. broadpharm.com

The strategic choice of a TFP ester over other common amine-reactive functionalities, particularly N-hydroxysuccinimide (NHS) esters, is based on its superior chemical stability. TFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous solutions, especially under the neutral to basic pH conditions (pH 7-9) typically required for efficient amine labeling. lumiprobe.combroadpharm.comresearchgate.net This enhanced stability leads to several key advantages:

Higher Labeling Efficiency: Less reagent is lost to hydrolysis during the course of the reaction, resulting in a higher yield of the desired bioconjugate. broadpharm.comresearchgate.net

Improved Reproducibility: The lower susceptibility to hydrolysis makes conjugation reactions more consistent and predictable. broadpharm.com

Longer Reaction Window: TFP esters remain active for several hours at basic pH, far outlasting NHS esters, which can have a half-life of minutes at pH 8. broadpharm.comresearchgate.net

The following table compares the hydrolytic stability of TFP and NHS ester-functionalized surfaces at different pH values.

| pH Value | TFP Ester Half-Life (t1/2) | NHS Ester Half-Life (t1/2) |

|---|---|---|

| 7.0 | ~24 hours | ~4-5 hours |

| 8.0 | ~4 hours | ~1 hour |

| 10.0 | ~6 hours | ~39 minutes |

Data derived from studies on self-assembled monolayers, illustrating the relative stability trends.

Incorporation of Sulfo Groups for Enhanced Water Solubility and Biocompatibility in Research

Many advanced bioconjugation reagents, including the DBCO moiety, are inherently hydrophobic. This poor water solubility can be a significant obstacle for biological applications, which are almost exclusively performed in aqueous buffer systems. nih.gov To overcome this, a sulfonate group (–SO3⁻), referred to as "Sulfo," is incorporated into the linker's structure.

The primary function of the sulfo group is to dramatically increase the water solubility of the entire molecule. vectorlabs.com This modification ensures that the Sulfo-DBCO-PEG4-TFP ester reagent, as well as the biomolecule after it has been labeled with the DBCO moiety, remains fully dissolved in aqueous media. vectorlabs.com This prevents aggregation and precipitation, leading to more efficient and reliable conjugation outcomes in a research setting.

Development of Modified Sulfo-DBCO-PEGn-TFP Esters with Tuned Reactivity or Orthogonality

The modular nature of Sulfo-DBCO-PEG4-TFP ester allows for the development of a wide range of analogues with tuned properties for specific experimental needs. These modifications typically involve altering the PEG spacer length or replacing the TFP ester with a different reactive group.

Tuning Spacer Length (n): By varying the number of ethylene glycol units (n), researchers can create crosslinkers with different spacer arm lengths (e.g., TFP-PEG4-DBCO vs. TFP-PEG12-DBCO). thermofisher.com A longer spacer can be advantageous in cases where steric hindrance between two large biomolecules needs to be minimized.

Tuning Reactivity and Orthogonality: The TFP ester can be replaced with other functional groups to target different amino acids or functional groups on a biomolecule. This creates a toolkit of reagents with different reactivities that can be used for orthogonal ligation strategies, where multiple, distinct chemical reactions can be performed in the same pot without interfering with one another.

The table below showcases examples of how the reactive group can be modified to achieve different targeting specificities.

| Derivative Name | Reactive Group | Target Functional Group | Resulting Bond |

|---|---|---|---|

| DBCO-PEGn-TFP Ester | Tetrafluorophenyl Ester | Primary Amine (-NH₂) | Amide |

| DBCO-PEGn-NHS Ester | N-hydroxysuccinimide Ester | Primary Amine (-NH₂) | Amide |

| DBCO-PEGn-Maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |

| DBCO-PEGn-Amine | Amine | Carboxylic Acid (-COOH) | Amide (via activators) |

| DBCO-PEGn-Acid | Carboxylic Acid | Amine (-NH₂) | Amide (via activators) |

This strategic derivatization provides researchers with a versatile set of tools to design complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents. medchemexpress.com

Mechanistic Insights into Sulfo Dbco Peg4 Tfp Ester Reactivity in Bioorthogonal Ligation

Kinetics and Thermodynamics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

The DBCO moiety engages in SPAAC, a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst due to the high ring strain of the cyclooctyne (B158145) (approximately 18 kcal/mol). nih.govnih.gov This reaction involves the [3+2] dipolar cycloaddition between the strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole) to form a stable triazole linkage. nih.govnih.gov While advantageous for in vivo applications, SPAAC reactions are generally slower than their copper-catalyzed counterparts. acs.org

The kinetics of the SPAAC reaction involving DBCO are sensitive to several environmental and structural factors, which is critical when working in complex biological media.

Buffer and pH: Studies have shown that buffer composition and pH significantly impact SPAAC reaction rates. rsc.orgresearchgate.net In one study using sulfo-DBCO-amine, HEPES buffer at pH 7 yielded the highest rate constants (0.55–1.22 M⁻¹ s⁻¹), while PBS buffer at the same pH showed some of the lowest (0.32–0.85 M⁻¹ s⁻¹). rsc.orgresearchgate.net Generally, higher pH values tend to increase reaction rates, with the exception of reactions in HEPES buffer. rsc.orgresearchgate.net

Temperature: Reaction rates are also influenced by temperature. Experiments conducted at 37°C generally show faster kinetics than those at 25°C. rsc.orgresearchgate.net

Azide Structure: The electronic properties of the azide coupling partner play a crucial role. Electron-donating groups on the azide can accelerate the reaction. For instance, 1-azido-1-deoxy-β-D-glucopyranoside was found to react faster than 3-azido-L-alanine with sulfo-DBCO. rsc.orgresearchgate.net Conversely, sterically demanding azides, such as tertiary azides, react much more slowly with DBCO compared to primary azides. nih.gov

PEG Linker: The presence of a PEG linker, such as the PEG4 spacer in Sulfo-DBCO-PEG4-TFP ester, can enhance reaction rates. axispharm.comvulcanchem.com In experiments with DBCO-modified antibodies, a PEG linker was shown to increase reaction rates by an average of 31 ± 16%. rsc.orgresearchgate.net This is attributed to improved solubility and reduced steric hindrance. vulcanchem.com

The following table summarizes the effect of various conditions on SPAAC reaction rates based on research findings.

| Factor | Condition | Observed Effect on Rate (sulfo-DBCO) | Rate Constant Range (M⁻¹ s⁻¹) | Citation |

| Buffer (pH 7) | HEPES | Highest Rate | 0.55–1.22 | rsc.orgresearchgate.net |

| PBS | Lowest Rate | 0.32–0.85 | rsc.orgresearchgate.net | |

| DMEM | Faster than RPMI | 0.59–0.97 | rsc.orgresearchgate.net | |

| RPMI | Slower than DMEM | 0.27–0.77 | rsc.orgresearchgate.net | |

| pH | Increasing pH (5 to 10) | Generally Increased Rate | N/A | rsc.org |

| Temperature | 25°C vs 37°C | Rate increases with temperature | N/A | rsc.orgresearchgate.net |

| Linker | DBCO-PEG5-trastuzumab | 31 ± 16% Rate Enhancement | 0.18–0.37 | rsc.orgresearchgate.net |

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the SPAAC mechanism. nih.govresearchgate.net These studies confirm that the reaction proceeds via a concerted, although asynchronous, five-membered-ring transition state. researchgate.net The high reactivity of DBCO is attributed to the release of its significant ring strain upon forming the triazole product. nih.gov

Theoretical predictions have highlighted the importance of both strain and electronic factors. acs.org DFT calculations have been used to explore how modifications to the cyclooctyne ring affect reactivity. nih.govacs.org For instance, the fusion of benzene (B151609) rings in DBCO contributes to its strain and electronic properties. nih.gov

Interestingly, the electronic demand of the reaction can shift based on the azide's structure. While reactions with alkyl azides like benzyl (B1604629) azide follow a standard mechanism where the rate for DBCO is faster than for other cyclooctynes like BCN, the opposite is true for aromatic phenyl azides. nih.gov DFT calculations revealed that the reaction between phenyl azide and BCN proceeds through an inverse-electron demand (IED) mechanism, which is controlled by the HOMO of the alkyne and the LUMO of the azide. nih.govnih.gov This demonstrates that the interplay between the specific DBCO and azide partners dictates the precise electronic pathway and resulting kinetics.

Amine Acylation Mechanism via TFP Ester: Reaction Parameters and Optimization for Research

The TFP ester moiety of the crosslinker reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. vulcanchem.comthermofisher.com This acylation reaction is a well-established method for bioconjugation. thermofisher.com

The reaction between a TFP ester and a primary amine is a nucleophilic acyl substitution. The reaction's efficiency is highly dependent on pH because the nucleophile is the unprotonated primary amine. thermofisher.comlumiprobe.com

Optimal pH: The optimal pH range for amine acylation with TFP esters is typically between 7 and 9. vulcanchem.combroadpharm.com Some protocols recommend a more specific range of 8.3-8.5. lumiprobe.com

Mechanism at Optimal pH: In this pH range, a sufficient concentration of the primary amine is deprotonated and can act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. thermofisher.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the 2,3,5,6-tetrafluorophenol (B1216870) leaving group. broadpharm.com

Effect of Low pH: At a pH below 7, most primary amines are protonated to their ammonium (B1175870) form (R-NH3+), which is not nucleophilic, thus significantly slowing or preventing the reaction. lumiprobe.com

For optimal results, reactions should be performed in non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer within the recommended pH range. thermofisher.com

A key advantage of TFP esters in bioconjugation is their increased stability against hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters. broadpharm.comresearchgate.netthieme-connect.com

TFP vs. NHS Esters: TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters, particularly under the slightly basic conditions required for efficient amine labeling. broadpharm.comthermofisher.cnresearchgate.net Studies on self-assembled monolayers showed that TFP-terminated surfaces have an almost 10-fold longer half-life at pH 10 compared to NHS surfaces. nih.gov This enhanced stability allows for longer reaction times and can lead to higher and more reproducible labeling efficiencies. broadpharm.comthermofisher.cn

TFP vs. PFP Esters: Pentafluorophenyl (PFP) esters are also more stable than NHS esters and exhibit reactivity comparable to or slightly higher than TFP esters. thieme-connect.com The choice between TFP and PFP may depend on the specific application, as they have slightly different hydrophobicities. researchgate.net In one comparative study, the order of hydrolytic stability was found to be NHS > PFP > TFP. thieme-connect.com However, another study noted that PFP esters exhibit 3-5 times slower hydrolysis than NHS esters, highlighting their general stability advantage. The byproduct of PFP ester reaction, pentafluorophenol, is also considered less nucleophilic than the NHS byproduct, reducing potential interference. thieme-connect.comthieme-connect.com

The following table compares the hydrolytic stability of TFP and NHS ester-terminated self-assembled monolayers at various pH values.

| Ester Type | pH | Rate Constant (k') (s⁻¹) | Half-Life (t₁/₂) (min) | Citation |

| TFP | 7.0 | 1.1 x 10⁻⁵ | 1050 | nih.gov |

| 8.0 | 2.0 x 10⁻⁵ | 578 | nih.gov | |

| 10.0 | 3.0 x 10⁻⁴ | 38.5 | nih.gov | |

| NHS | 7.0 | 1.8 x 10⁻⁵ | 642 | nih.gov |

| 8.0 | 1.0 x 10⁻⁴ | 116 | nih.gov | |

| 10.0 | 2.9 x 10⁻³ | 3.9 | nih.gov |

Strategies for Mitigating Side Reactions and Enhancing Selectivity in Research Applications

The bifunctional nature of Sulfo-DBCO-PEG4-TFP ester, which allows for a two-step sequential conjugation, is a significant advantage in creating complex biomolecular structures. However, the reactivity of both the tetrafluorophenyl (TFP) ester and the dibenzocyclooctyne (DBCO) group can lead to side reactions that may diminish yield and selectivity. Understanding and mitigating these reactions are crucial for successful bioconjugation.

The primary side reaction concerning the TFP ester is hydrolysis. thermofisher.cnacs.orgnih.gov TFP esters, while more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, can still react with water, especially under basic conditions (pH > 8.5). acs.org This reaction converts the amine-reactive ester into an unreactive carboxylic acid, thereby preventing the intended conjugation to a primary amine on a target biomolecule.

For the DBCO moiety, a potential side reaction involves its interaction with thiol groups present in molecules like cysteine. nih.govresearchgate.net While the strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific, some non-specific background reactions with cysteine residues have been reported, proceeding through a radical-based thiol-yne addition mechanism. nih.govnih.gov

Optimization of Reaction pH: The pH of the reaction buffer is a critical parameter that influences both the TFP ester-amine reaction and its hydrolysis. The reaction with primary amines is most efficient at a slightly basic pH of 7.5–8.0. Below pH 7.0, the reaction kinetics slow down considerably, while at a pH above 8.5, the rate of hydrolysis becomes a significant competing factor. nih.gov Therefore, maintaining the pH within the optimal 7.5-8.0 range is key to maximizing the yield of the desired amide bond formation while minimizing hydrolysis. For instance, DNA arrays prepared on TFP-activated surfaces at pH 10 showed a five-fold higher density of coupled molecules compared to NHS-activated surfaces, demonstrating the superior stability of TFP esters at higher pH, although hydrolysis is still a competing reaction. acs.orgnih.gov

Buffer Selection: The choice of buffer is equally important. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the TFP ester. ucsd.edu Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate are recommended. ucsd.eduresearchgate.net Studies on SPAAC kinetics have shown that buffer composition can influence reaction rates, with HEPES buffer at pH 7 showing higher rate constants compared to PBS at the same pH. researchgate.net

Control of Stoichiometry and Reaction Time: The molar ratio of the labeling reagent to the target biomolecule can be adjusted to control the degree of labeling. thermofisher.cn Using a 5- to 10-fold molar excess of the Sulfo-DBCO-PEG4-TFP ester can help ensure complete labeling of the target protein. The superior stability of TFP esters compared to NHS esters allows for longer reaction times without significant loss of the reagent to hydrolysis, providing greater control over the conjugation process. thermofisher.cn

Solvent and Reagent Preparation: To prevent premature hydrolysis, it is advisable to dissolve the Sulfo-DBCO-PEG4-TFP ester in an anhydrous water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before adding it to the aqueous reaction buffer. interchim.frresearchgate.net Care should be taken with the choice of solvent, as DMF can degrade over time to form amine contaminants. researchgate.net

The following tables summarize key parameters and strategies for mitigating side reactions and enhancing selectivity.

Table 1: Recommended Reaction Conditions for TFP Ester Amination

| Parameter | Recommended Condition | Rationale | Citations |

|---|---|---|---|

| pH | 7.5 - 8.0 | Balances efficient amine reaction with minimal ester hydrolysis. | |

| Buffer Type | Amine-free (e.g., PBS, HEPES, Borate) | Prevents competition for the TFP ester from buffer components. | researchgate.netinterchim.fr |

| Reagent Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the TFP ester before addition to the aqueous reaction. | researchgate.net |

| Molar Excess | 5-20x over biomolecule | Drives the reaction towards completion for efficient labeling. | thermofisher.cninterchim.fr |

Table 2: Comparison of TFP and NHS Ester Stability

| Activated Ester | Optimal pH for Amine Reaction | Hydrolysis Half-life (pH 7.4) | Key Advantage | Citations |

|---|---|---|---|---|

| TFP Ester | 7.5 - 8.0 | ~48 hours | Higher stability allows for longer reaction times and better control. | |

| NHS Ester | 7.0 - 7.5 | ~2 hours | More established, but less stable in aqueous solutions. | nih.gov |

Table 3: Strategies to Mitigate DBCO Side Reactions

| Side Reaction | Mitigation Strategy | Mechanism/Rationale | Citations |

|---|---|---|---|

| Reaction with Thiols | Use of thiol-blocking agents (if compatible with the system) | Prevents non-specific thiol-yne addition to the DBCO ring. | nih.gov |

| Low Reaction Rate | Optimize buffer and temperature (4-37°C) | SPAAC reaction rates are influenced by the reaction environment; higher concentrations and temperatures can improve efficiency. | researchgate.netinterchim.fr |

| Non-specific Binding | Purification of the DBCO-labeled intermediate | Immunopurification or other chromatographic methods can remove non-specifically labeled background molecules before the SPAAC reaction. | nih.gov |

By carefully controlling these experimental variables, researchers can significantly reduce the occurrence of side reactions, leading to higher yields of the desired conjugate and more reliable and reproducible results in downstream applications. The inherent stability of the TFP ester and the high selectivity of the SPAAC reaction, when combined with these optimization strategies, make Sulfo-DBCO-PEG4-TFP ester a powerful tool for bioorthogonal ligation. nih.gov

Advanced Applications of Sulfo Dbco Peg4 Tfp Ester in Chemical Biology and Material Science Research

Site-Specific Bioconjugation and Modification of Biomolecules

The ability to perform site-specific modifications on biomolecules is crucial for understanding their function, developing new diagnostics, and creating targeted therapeutics. Sulfo-DBCO-PEG4-TFP ester provides a robust platform for such modifications, offering a two-step strategy that combines amine-reactive labeling with bioorthogonal click chemistry. This approach allows for the introduction of a wide array of functionalities, including fluorescent dyes, affinity tags, and drug molecules, with high precision and control. The hydrophilic PEG4 spacer not only enhances the water solubility of the resulting bioconjugates but also provides a flexible linker that can minimize steric hindrance.

Protein Labeling and Functionalization Strategies

Proteins are the workhorses of the cell, and the ability to specifically label and functionalize them is paramount for elucidating their complex roles in biological processes. Sulfo-DBCO-PEG4-TFP ester offers several strategies for achieving site-specific protein modification, targeting both natural and engineered amino acid residues.

The primary amine groups present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues are readily accessible targets for chemical modification. The TFP ester of Sulfo-DBCO-PEG4-TFP ester reacts efficiently with these primary amines under mild pH conditions (typically pH 7-9) to form stable amide bonds. This reaction effectively installs a DBCO handle onto the protein, which is then available for subsequent copper-free click chemistry reactions.

One of the key advantages of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous solutions. This enhanced stability allows for more controlled and reproducible labeling of proteins, leading to higher yields of the desired bioconjugate. While this method is not inherently site-specific due to the presence of multiple lysine residues in most proteins, the reactivity of the N-terminal amine can sometimes be favored by controlling the reaction pH. Nevertheless, for many applications, the stochastic labeling of accessible amines provides a straightforward and effective means of protein functionalization.

| Parameter | Description | Significance in Protein Labeling |

|---|---|---|

| Reactive Group | Tetrafluorophenyl (TFP) Ester | Reacts with primary amines (N-terminus, lysine) to form stable amide bonds. |

| Optimal pH Range | 7-9 | Favors the reaction with primary amines while minimizing hydrolysis of the TFP ester. |

| Stability | More resistant to hydrolysis compared to NHS esters. | Leads to more efficient and reproducible labeling reactions. |

| Bioorthogonal Handle | Dibenzocyclooctyne (DBCO) | Enables subsequent copper-free click chemistry with azide-modified molecules. |

While Sulfo-DBCO-PEG4-TFP ester is primarily an amine-reactive reagent, its DBCO moiety can be indirectly involved in cysteine-mediated bioconjugation through clever protein engineering strategies. Cysteine residues, with their nucleophilic thiol groups, are attractive targets for site-specific modification.

One innovative approach involves the use of a genetically encoded "DBCO-tag". This short peptide tag, containing a cysteine residue, has been shown to dramatically accelerate the rate of the thiol-yne reaction with DBCO reagents by up to 220-fold compared to a control cysteine peptide. By fusing this tag to a protein of interest, it is possible to achieve highly selective modification of the cysteine within the tag, even in the presence of other endogenous cysteines. This strategy allows for the precise installation of a DBCO-containing molecule at a predetermined site on the protein.

Another strategy involves a two-step process where cysteine residues are first modified with a heterobifunctional linker containing a maleimide group and a DBCO group. The maleimide reacts specifically with the cysteine thiol, thereby introducing the DBCO handle for a subsequent copper-free click reaction with an azide-modified molecule. This orthogonal approach allows for the specific labeling of cysteine residues without interference from other functional groups on the protein.

| Strategy | Description | Key Features |

|---|---|---|

| DBCO-Tag Mediated Thiol-Yne Reaction | A genetically encoded peptide tag containing a cysteine residue that accelerates the reaction with DBCO reagents. | - High site-selectivity for the cysteine within the tag.

|

| Cysteine Modification with DBCO-Maleimide | A two-step approach where cysteines are first reacted with a DBCO-maleimide linker, followed by a click reaction. | - Orthogonal chemistry for specific cysteine labeling.

|

The incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful tool for introducing unique chemical functionalities in a site-specific manner. This technique, often referred to as genetic code expansion, allows for the precise placement of a bioorthogonal handle, such as an azide (B81097) group, at any desired position within a protein's sequence.

By combining ncAA incorporation with the use of Sulfo-DBCO-PEG4-TFP ester, researchers can achieve highly specific and directed protein modifications. For instance, a protein can be engineered to contain an azide-bearing ncAA, such as p-azidomethyl-L-phenylalanine (pAMF). This azide group can then serve as a target for a DBCO-functionalized molecule, which can be prepared by reacting Sulfo-DBCO-PEG4-TFP ester with an amine-containing molecule of interest. This approach, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the selective labeling and study of newly synthesized proteins. The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is highly specific and proceeds efficiently under physiological conditions, making it ideal for in vitro and in vivo applications.

This combination of techniques offers unparalleled control over the site of modification, allowing for the creation of well-defined protein conjugates with a wide range of functionalities for applications in proteomics, drug discovery, and biomaterials science.

Nucleic Acid Functionalization and Probe Development

The ability to functionalize nucleic acids with various molecular probes is essential for the development of new diagnostic tools, therapeutic agents, and research reagents. Sulfo-DBCO-PEG4-TFP ester provides a convenient method for the modification of nucleic acids, particularly oligonucleotides, that have been synthesized to include an amine-modified base.

Synthetic oligonucleotides can be readily prepared with amine-modified nucleobases at specific positions within the sequence. These primary amine groups serve as excellent handles for conjugation with amine-reactive reagents like Sulfo-DBCO-PEG4-TFP ester. The TFP ester reacts with the amine group on the modified base to form a stable amide linkage, thereby attaching the DBCO-PEG4 moiety to the oligonucleotide.

This method allows for the site-specific labeling of oligonucleotides with a DBCO handle, which can then be used for subsequent functionalization via copper-free click chemistry. For example, an azide-containing fluorophore can be attached to the DBCO-modified oligonucleotide to create a fluorescent probe for use in techniques such as fluorescence in situ hybridization (FISH) or as a component of a molecular beacon. Similarly, other molecules such as biotin for affinity purification or drugs for targeted delivery can be conjugated to the oligonucleotide. The high efficiency and specificity of both the TFP ester-amine reaction and the subsequent SPAAC reaction ensure the production of well-defined and highly functional nucleic acid conjugates.

RNA and DNA Labeling for Structural and Functional Studies

The precise labeling of nucleic acids is fundamental for studying their structure, function, and trafficking. Sulfo-DBCO-PEG4-TFP ester serves as a critical linker in a two-step strategy for labeling RNA and DNA. The primary application involves the bioorthogonal conjugation to nucleic acids that have been metabolically or enzymatically engineered to contain azide groups.

In one research approach, RNA can be transcribed in vitro using azide-modified nucleoside triphosphates, such as Azide-C3-UTP, to incorporate azide handles throughout the RNA strand. This azide-labeled RNA can then be reacted with a probe (e.g., a fluorescent dye or an oligonucleotide) that has been functionalized with a DBCO group. A recent preprint demonstrated a related strategy for nanopore-based detection, where azide-modified RNA was reacted with a DBCO-functionalized DNA oligonucleotide. This catalyst-free click chemistry reaction forms a stable triazole linkage, covalently attaching the probe to the RNA.

Similarly, DNA modifications like 5-hydroxymethylcytosine (5hmC) can be enzymatically labeled with azide-modified glucose using the enzyme β-glucosyltransferase (β-GT). This process creates an azide-tagged site on the DNA. A DBCO-functionalized molecule, such as biotin for enrichment or a fluorophore for imaging, can then be specifically attached to this site via SPAAC. Sulfo-DBCO-PEG4-TFP ester is used to prepare these DBCO-functionalized probes by reacting it with amine-containing molecules of interest. The high water solubility imparted by the sulfo-PEG4 linker is particularly advantageous for these reactions, which are typically performed in aqueous buffers.

Table 1: Components of Sulfo-DBCO-PEG4-TFP Ester and Their Functions

| Component | Function | Advantage in Nucleic Acid Labeling |

|---|---|---|

| TFP Ester | Reacts with primary amines (-NH2) | Enables attachment of the DBCO group to amine-containing probes (dyes, proteins). |

| DBCO Group | Reacts with azide groups (-N3) via SPAAC | Allows for highly specific, copper-free conjugation to azide-labeled DNA/RNA. |

| Sulfo-PEG4 Spacer | Increases water solubility and provides a flexible linker | Ensures reagent solubility in biological buffers and reduces steric hindrance. |

Cell Surface Labeling and Glycocalyx Modification for Biological Studies

Investigating the cellular glycocalyx is crucial for understanding cell signaling, immune response, and disease progression. Metabolic glycoengineering combined with bioorthogonal chemistry has become a powerful method for labeling and modifying cell surface glycans. This process typically involves introducing an unnatural azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into cell culture. Cells metabolize this sugar and incorporate it into sialic acid residues on the surface of glycoproteins and glycolipids, effectively displaying azide handles on the cell exterior.

Once the cell surface is decorated with azides, Sulfo-DBCO-PEG4-TFP ester can be used to create custom DBCO-functionalized probes for cell surface modification. For example, a targeting protein, antibody, or fluorescent dye containing a primary amine can be reacted with Sulfo-DBCO-PEG4-TFP ester to attach the DBCO moiety. These DBCO-tagged probes are then introduced to the azide-labeled cells, where they covalently attach to the glycocalyx via the SPAAC reaction.

Research has demonstrated this application by first treating cancer cells with Ac4ManNAz and then labeling them with a DBCO-conjugated fluorescent dye to visualize the successful incorporation of azido-sugars. This strategy allows for highly specific and covalent modification of the cell surface with minimal disruption to the living cells, enabling studies on glycan trafficking and function. The high water solubility of the Sulfo-DBCO-PEG4-TFP ester is particularly beneficial in these live-cell applications, preventing aggregation and ensuring efficient labeling in aqueous culture media.

Development of Multi-modal Imaging Probes and Biosensors for Research

Multimodal imaging, which combines the strengths of two or more imaging techniques (e.g., PET and fluorescence imaging), offers a more comprehensive understanding of biological processes by providing complementary information. Sulfo-DBCO-PEG4-TFP ester is an ideal linker for constructing these complex probes due to its heterobifunctional nature, which allows for the precise connection of different molecular components.

The general strategy involves using the amine-reactive TFP ester to attach one component of the probe (e.g., a targeting vector like a peptide or antibody) and then using the DBCO group to click on another component (e.g., an imaging agent or sensor) that has been functionalized with an azide. This modular approach provides great flexibility in probe design.

While not a fluorophore itself, Sulfo-DBCO-PEG4-TFP ester is instrumental in preparing fluorescent probes for bioorthogonal labeling. An amine-containing fluorescent dye can be covalently linked to the TFP ester end of the molecule, resulting in a DBCO-functionalized fluorophore. This new probe can then specifically and covalently bind to any biological target that has been metabolically or enzymatically tagged with an azide group.

This two-step labeling strategy offers significant advantages over traditional methods. It separates the probe synthesis from the biological labeling, allowing for the creation of a wide variety of probes. Furthermore, the click reaction is highly specific, which minimizes background signal and off-target labeling, leading to clearer and more accurate imaging results in complex biological environments like live cells.

In PET imaging, radiotracers are used to visualize and measure metabolic processes in the body. The development of targeted PET tracers often requires the conjugation of a positron-emitting isotope to a targeting biomolecule. Copper-free click chemistry is increasingly used for this purpose because the reactions are fast, efficient, and can be performed under mild, aqueous conditions suitable for sensitive biomolecules and short-lived isotopes.

Sulfo-DBCO-PEG4-TFP ester can be used to prepare a precursor for radiosynthesis. For example, a targeting peptide or antibody with a primary amine can be modified with the DBCO group using the TFP ester. Separately, a small molecule containing an azide is radiolabeled with a PET isotope, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C). This azide-bearing radiolabeled synthon is then "clicked" onto the DBCO-functionalized targeting molecule to produce the final radiotracer. This post-labeling conjugation strategy is highly efficient and allows for the late-stage introduction of the radioisotope, which is critical for isotopes with short half-lives.

The true power of Sulfo-DBCO-PEG4-TFP ester is realized in its ability to integrate multiple functionalities into a single, cohesive platform. A single probe can be designed to carry moieties for PET, fluorescence imaging, and even therapeutic delivery.

For example, a researcher could design a multimodal probe for cancer theranostics. An antibody that targets a tumor-specific antigen could be functionalized with DBCO using Sulfo-DBCO-PEG4-TFP ester. This DBCO-antibody could then be conjugated to an azide-modified liposome or nanoparticle. This nanoparticle could be simultaneously loaded with a therapeutic drug, an MRI contrast agent (like gadolinium), and an azide-bearing chelator for a PET isotope (like gallium-68). The resulting construct allows for pre-operative tumor imaging via PET/MRI, followed by fluorescence-guided surgery if a fluorescent component is also included. The PEG linker in the original reagent helps maintain the stability and solubility of the final complex conjugate.

Functionalization of Biopolymers and Nanomaterials for Research Tools

The surface functionalization of biopolymers and nanomaterials is a rapidly growing field for creating novel research tools, biosensors, and drug delivery systems. Sulfo-DBCO-PEG4-TFP ester provides a reliable method for introducing bioorthogonal DBCO handles onto the surfaces of various materials that possess primary amines.

Research has shown that amine-functionalized magnetic beads and gold nanoparticles can be reacted with NHS- or TFP-ester-activated DBCO-PEG linkers to create DBCO-functionalized particles. These particles can then be used to immobilize azide-tagged proteins or other biomolecules directly from a cell lysate, enabling applications in diagnostics and protein purification. Similarly, polymersomes or liposomes formulated to include amine-containing lipids can be functionalized post-assembly with Sulfo-DBCO-PEG4-TFP ester. This creates vesicles with a surface ready for the specific attachment of azide-modified targeting ligands, drugs, or imaging agents via copper-free click chemistry.

Table 2: Research Applications of DBCO-Functionalized Materials

| Material | Functionalization Strategy | Subsequent Application | Research Finding |

|---|---|---|---|

| Gold Nanoparticles | React amine-reactive DBCO-PEG ester with amine-functionalized nanoparticle surface. | Immobilization of azide-tagged proteins. | Enables stable, covalent conjugation of proteins to nanoparticles for biosensor development. |

| Magnetic Beads | React amine-reactive DBCO-PEG ester with amine-functionalized bead surface. | Capture and purification of azide-tagged biomolecules. | Allows for specific isolation of target molecules from complex mixtures like cell lysates. |

| Liposomes | React DBCO-PEG-NHS ester with amine-containing lipids in the vesicle membrane. | Site-specific attachment of azide-modified antibodies for targeted delivery. | Creates targeted vesicles where the targeting ligand is attached post-assembly, preserving vesicle integrity. |

Polymer Conjugation and Surface Immobilization Techniques

The dual reactivity of Sulfo-DBCO-PEG4-TFP ester makes it a valuable tool for polymer conjugation and the immobilization of molecules onto various surfaces. The TFP ester group reacts readily with primary amines present on polymers or amine-functionalized surfaces, forming stable amide bonds. fishersci.com This initial step introduces the DBCO moiety, which can then be used for the subsequent attachment of azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. nih.govbroadpharm.com

This two-step approach offers a high degree of control and specificity, allowing for the creation of well-defined polymer bioconjugates and functionalized surfaces. For instance, synthetic polymers can be first modified with Sulfo-DBCO-PEG4-TFP ester and then conjugated to azide-modified proteins, peptides, or nucleic acids. This strategy has been employed in the development of advanced biomaterials and therapeutic polymer-drug conjugates. broadpharm.com

In the realm of surface immobilization, this technique is instrumental in creating bioactive surfaces for a variety of applications, including cell culture, biosensors, and medical implants. nih.govuga.edu The ability to perform the secondary click chemistry reaction in aqueous, biocompatible conditions is a significant advantage, preserving the activity of sensitive biological molecules. broadpharm.com Research has demonstrated that surfaces functionalized with DBCO groups can efficiently capture azide-modified biomolecules, providing a robust method for creating patterned and multifunctional surfaces. nih.govuga.eduacs.org

Table 1: Key Features of Sulfo-DBCO-PEG4-TFP Ester in Polymer and Surface Chemistry

| Feature | Description | Reference |

| Amine Reactivity | The TFP ester provides high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, enabling efficient conjugation to amine-containing polymers and surfaces. | fishersci.com |

| Copper-Free Click Chemistry | The DBCO group allows for bioorthogonal ligation with azide-modified molecules without the need for a cytotoxic copper catalyst, which is crucial for biological applications. | nih.govbroadpharm.com |

| Water Solubility | The presence of the sulfonate group and the PEG4 spacer ensures high water solubility, facilitating reactions in aqueous buffers and improving the biocompatibility of the resulting conjugates. | axispharm.comvectorlabs.com |

| Control and Specificity | The two-step conjugation process allows for precise control over the immobilization and conjugation of different molecular species. | fishersci.com |

Nanoparticle Surface Modification for Drug Delivery System Research (as a tool)

In the field of nanomedicine, the surface functionalization of nanoparticles is critical for their performance as drug delivery vehicles. Sulfo-DBCO-PEG4-TFP ester serves as a powerful tool for modifying the surface of nanoparticles to enhance their therapeutic potential. nih.gov The process typically involves the reaction of the TFP ester with amine groups present on the nanoparticle surface, thereby decorating the nanoparticle with DBCO moieties. nih.gov

These DBCO-functionalized nanoparticles can then be conjugated with azide-containing targeting ligands, such as antibodies, peptides, or small molecules, to facilitate selective delivery to diseased cells and tissues. wur.nl The PEG4 spacer plays a crucial role in this context, as it can help to reduce non-specific protein adsorption (the "stealth" effect), prolonging the circulation time of the nanoparticles in the bloodstream and allowing for enhanced accumulation at the target site. chemrxiv.org

The copper-free nature of the DBCO-azide click chemistry is particularly advantageous for in vivo applications, as it avoids the toxicity associated with copper catalysts. nih.gov This methodology has been successfully applied to a variety of nanoparticle platforms, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, for the targeted delivery of therapeutic agents. nih.gov

Table 2: Research Findings on Nanoparticle Surface Modification Using DBCO-PEG Linkers

| Nanoparticle Type | Modification Strategy | Key Finding | Reference |

| Gold Nanoparticles (AuNPs) | Amine-reactive DBCO-PEG linker used to functionalize NHS-conjugated AuNPs. | Successful DBCO functionalization, enabling subsequent conjugation to azide-tagged proteins via SPAAC. | nih.govresearchgate.net |

| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Two-step strategy involving PEGylation with PEG-DBCO followed by click chemistry with azide-functionalized ligands. | Precise and controlled ligand attachment for targeted molecular imaging applications. | wur.nl |

| Extracellular Vesicles (EVs) | Amine-reactive TFP ester of a TCO-PEG4 linker (analogous to DBCO-PEG4-TFP) used to install the click handle on proteins for subsequent conjugation to EVs. | Enhanced therapeutic efficacy and safety profile of cancer immunotherapy through surface display of immunostimulatory ligands. | nih.gov |

High-Throughput Screening (HTS) Platform Development in Chemical Biology

While direct research explicitly detailing the use of Sulfo-DBCO-PEG4-TFP ester in the development of high-throughput screening (HTS) platforms is limited, the properties of this crosslinker are well-suited for such applications. HTS platforms often rely on the immobilization of probes or target molecules onto a solid support, such as a microplate well. glpbio.com The amine-reactive TFP ester of Sulfo-DBCO-PEG4-TFP ester can be used to covalently attach proteins or other amine-containing biomolecules to the surface of HTS plates.

Once the surface is functionalized with DBCO groups, a library of azide-modified small molecules, peptides, or other compounds can be screened for binding or reactivity. The high efficiency and specificity of the copper-free click reaction would allow for the rapid and reliable attachment of these library members to the immobilized target. This approach could be used to identify novel drug candidates, enzyme inhibitors, or binding partners for a protein of interest. The water solubility and biocompatibility of the linker would be advantageous in maintaining the native conformation and activity of the immobilized biomolecules.

Investigating Protein-Protein and Protein-Ligand Interactions in Research Systems

Sulfo-DBCO-PEG4-TFP ester and similar bifunctional crosslinkers are valuable reagents for studying protein-protein and protein-ligand interactions. thermofisher.com The ability to covalently link interacting partners can "capture" transient or weak interactions, allowing for their identification and characterization. thermofisher.com

In a typical crosslinking experiment to study protein-protein interactions, a "bait" protein can be modified with Sulfo-DBCO-PEG4-TFP ester to introduce a DBCO group. If this protein is then allowed to interact with a complex mixture of proteins (e.g., a cell lysate) where potential binding partners have been metabolically or chemically labeled with an azide, a covalent linkage will form between the bait protein and its interacting partners upon close proximity. nih.govnih.gov Subsequent purification of the bait protein will co-purify its crosslinked partners, which can then be identified by techniques such as mass spectrometry. nih.govnih.gov

Similarly, for studying protein-ligand interactions, a known ligand containing a primary amine can be functionalized with Sulfo-DBCO-PEG4-TFP ester. This DBCO-modified ligand can then be used as a probe to identify its protein target in a complex biological sample containing azide-modified proteins. The formation of a covalent bond facilitates the identification of the target protein. The defined length of the PEG4 spacer arm can also provide distance constraints, offering insights into the proximity of the interacting molecules. thermofisher.com

Methodological Considerations and Optimization Strategies for Research Applications

Strategies for Minimizing Non-Specific Labeling and Side Reactions in Complex Biological Milieus

In complex biological environments such as cell lysates or serum, the potential for non-specific labeling and side reactions increases. Several strategies can be employed to minimize these undesirable outcomes.

The primary strategy is rooted in the "bioorthogonal" nature of the subsequent click chemistry reaction. The DBCO group introduced by the reagent reacts specifically with azide-modified molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC). thermofisher.com This reaction is highly selective and does not interfere with or react with other functional groups typically found in biological systems, thereby ensuring that the final conjugation step is highly specific with minimal off-target labeling. thermofisher.com

To ensure the initial amine-labeling step is as specific as possible, the following should be considered:

Control of Molar Ratio: Using a significant molar excess of the Sulfo DBCO-PEG4-TFP ester can drive the reaction to completion, but it also increases the risk of modifying unintended amine groups or causing multiple labels per molecule, which might affect its function. A typical starting point is a 10- to 20-fold molar excess, which should be optimized depending on the biomolecule's concentration and reactivity. interchim.fr

Quenching: After the desired incubation period, any unreacted TFP ester should be quenched to prevent further, potentially non-specific, reactions. This is achieved by adding a quenching buffer with a high concentration of primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. interchim.fr The quenching agent will react with and consume any remaining active TFP esters.

Buffer Purity: As previously noted, the reaction buffer must be free of extraneous nucleophiles, particularly primary amines and azides, which would otherwise compete with the target molecule or the DBCO group, respectively. interchim.fr

Purification and Characterization Techniques for Research-Scale Conjugates (e.g., proteins, nucleic acids, nanoparticles)

Following the conjugation reaction, it is essential to purify the newly formed DBCO-labeled biomolecule to remove excess, unreacted this compound and reaction byproducts. The choice of purification method depends on the nature and size of the conjugate.

Purification Techniques:

Size Exclusion Chromatography (SEC) / Desalting: For macromolecules like proteins and larger nucleic acids, desalting columns or spin columns are highly effective. thermofisher.com These methods rapidly separate the large conjugate from the small, unreacted labeling reagent based on molecular weight.

Dialysis: This is another effective method for removing small molecule impurities from macromolecular conjugates. The conjugate solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer. interchim.fr

For Nanoparticles: Purification methods such as centrifugation, tangential flow filtration (TFF), or SEC can be adapted to separate the labeled nanoparticles from unreacted reagents.

Characterization Techniques: Once purified, the conjugate must be characterized to confirm successful labeling. A key metric is the Degree of Labeling (DOL) , which quantifies the average number of DBCO molecules attached to each biomolecule.

For proteins, the DOL can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the conjugate solution at two wavelengths:

280 nm (A280): Corresponds to the absorbance of the protein (primarily from tryptophan and tyrosine residues).

309 nm (A309): Corresponds to the absorbance maximum of the DBCO group. thermofisher.com

The concentration of the protein and the DOL can then be calculated using the Beer-Lambert law and specific formulas that account for the contribution of the DBCO group to the absorbance at 280 nm. thermofisher.com For a typical IgG antibody, the following formulas can be used:

Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein

Degree of Labeling (DOL) = (A309 x Molar Extinction Coefficient of Protein) / (A280 x Molar Extinction Coefficient of DBCO)

A correction factor of 0.90 is suggested for the DBCO contribution to the A280 reading for an IgG antibody. thermofisher.com

For nucleic acids and nanoparticles, characterization might involve different techniques. For oligonucleotides, mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass shift corresponding to the addition of the Sulfo DBCO-PEG4 moiety. For nanoparticles, techniques like UV-Vis spectroscopy, dynamic light scattering (DLS), and zeta potential measurements can be used to confirm conjugation and assess the stability and size of the labeled particles.

Kinetic Studies and Yield Optimization in Diverse Research Settings

Optimizing the yield of the desired bioconjugate is a primary goal in research applications. The yield is influenced by the kinetics of the conjugation reaction, which in turn depends on several factors.

Strategies for Yield Optimization:

Concentration of Reactants: The law of mass action dictates that reaction rates are higher at increased reactant concentrations. Whenever possible, performing the conjugation with the biomolecule at a higher concentration (e.g., 1–5 mg/mL for proteins) will favor a more efficient reaction. thermofisher.com

Temperature and Time: As discussed, increasing the reaction temperature (e.g., to 37°C) or extending the incubation time can lead to a higher degree of labeling and improved yields. thermofisher.com However, these conditions must be balanced against the potential for biomolecule degradation.

The table below provides a summary of strategies for optimizing conjugation yield.

| Strategy | Approach | Rationale |

| Increase Molar Ratio | Use a higher molar excess of this compound (e.g., 10x to 50x). interchim.fr | Drives the reaction equilibrium towards product formation according to Le Chatelier's principle. |

| Increase Reactant Concentration | Perform the reaction with a more concentrated solution of the target biomolecule. thermofisher.com | Increases the frequency of molecular collisions, leading to a faster reaction rate. |

| Modify Temperature | Increase the reaction temperature (e.g., from 4°C or RT to 37°C). thermofisher.com | Provides more kinetic energy to the reacting molecules, increasing the rate of reaction. |

| Extend Incubation Time | Allow the reaction to proceed for a longer duration (e.g., from 2 hours to 12 hours). thermofisher.com | Ensures the reaction has sufficient time to proceed to completion or reach maximum yield. |

Future Directions and Emerging Research Avenues for Sulfo Dbco Peg4 Tfp Ester

Integration into Advanced Probe Development for Live-Cell and Organismal Research

The future of biological imaging lies in the ability to visualize and track multiple specific biomolecules simultaneously in their native environments with minimal perturbation. nih.govfrontiersin.org Sulfo-DBCO-PEG4-TFP ester is central to this effort, enabling the transformation of virtually any amine-containing molecule—such as antibodies, small-molecule ligands, or fluorescent dyes—into a bioorthogonal probe for strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comthermofisher.comthermofisher.com

Emerging research focuses on creating highly specific probes for dynamic processes within living systems. For instance, researchers are using DBCO-functionalized fluorescent dyes to react with azide-labeled biomolecules, allowing for precise tracking. A notable application involves the metabolic labeling of nascent phosphatidylcholine (PC) with azido-choline, followed by organelle-directed copper-free click reaction with a DBCO-fluorophore conjugate. biorxiv.org This strategy enables the high-throughput screening of genes involved in lipid metabolism by converting organellar PC phenotypes into a fluorescent readout detectable by flow cytometry. biorxiv.org

Furthermore, this technology is being extended to whole organisms. Studies in zebrafish embryos, a key model for developmental biology, have successfully used DBCO-labeled probes to visualize the subcellular localization and trafficking of azide-modified mRNA without impeding its translation or function. researchgate.netyoutube.com This demonstrates the potential for using Sulfo-DBCO-PEG4-TFP ester to construct probes that can elucidate complex biological processes, such as gene expression and protein translocation, in real-time during organismal development. researchgate.netnih.gov

Future probe development will likely involve:

Multiplexed Imaging: Creating panels of spectrally distinct fluorescent probes, each targeting a different azide-labeled biomolecule to visualize complex interactions simultaneously.

Activatable Probes: Designing "fluoro-switch" probes where the DBCO moiety is attached to a fluorophore whose emission is quenched until the click reaction occurs, reducing background noise and enhancing sensitivity. uu.nl

Targeted Drug Delivery: Conjugating targeting ligands (e.g., antibodies) to drug-loaded, azide-modified nanoparticles for precise delivery to specific cell types in vivo.

| Probe Type | Target Biomolecule | Research Application | Key Advantage |

| Organelle-Specific Lipid Probe | Azide-labeled Phosphatidylcholine | CRISPR screening of lipid metabolism genes | High-throughput analysis via flow cytometry biorxiv.org |

| mRNA Tracking Probe | Azide-modified mRNA | Visualizing mRNA localization in zebrafish embryos | Real-time tracking in a live organism researchgate.net |

| Extracellular Vesicle (EV) Probe | Amine groups on EV surface proteins | In vivo tracking of therapeutic EVs | Enhanced therapeutic delivery and monitoring nih.gov |

| Glycan Imaging Probe | Azide-labeled cell surface glycans | Studying glycosylation defects in live cells | Highlighting changes in Golgi trafficking and biosynthesis uu.nl |

Novel Applications in Systems Biology and Proteomics Research

Systems biology aims to understand the complex interplay of molecules within a biological system. Proteomics, a cornerstone of this field, requires tools for the sensitive and specific detection, quantification, and characterization of proteins. metwarebio.com Sulfo-DBCO-PEG4-TFP ester provides a powerful tool for protein labeling, enabling a range of advanced proteomics workflows that go beyond simple identification. mdpi.comnih.gov

A significant emerging application is in Activity-Based Protein Profiling (ABPP) . In ABPP, covalent probes are used to target the active sites of specific enzyme families. By incorporating a small azide (B81097) or alkyne handle on the probe, researchers can avoid using bulky reporter tags that might hinder cell permeability or probe-enzyme interaction. nih.gov After the probe labels its active enzyme targets in a complex proteome, a DBCO-biotin conjugate, created using a reagent like Sulfo-DBCO-PEG4-TFP ester, can be "clicked" on for enrichment and subsequent identification by mass spectrometry. nih.gov

Other novel applications include:

Pulse-Chase Analysis of Protein Turnover: Cells can be pulsed with an azide-modified amino acid (e.g., azidohomoalanine), which is incorporated into newly synthesized proteins. At various time points, cell lysates can be reacted with a DBCO-biotin conjugate to capture and quantify the labeled proteins, providing a direct measure of protein synthesis and degradation rates.

Mapping Protein-Protein Interactions: A specific protein of interest can be labeled with a DBCO moiety using Sulfo-DBCO-PEG4-TFP ester. This DBCO-tagged "bait" protein can then be used to capture azide-modified interacting "prey" proteins within the cellular environment, which can then be identified by mass spectrometry.

Peptide-Level Labeling: Recent studies suggest that performing the click reaction on peptides after protein digestion, rather than on intact proteins, can significantly increase labeling efficiency and the number of protein identifications in a proteomics experiment. acs.org This approach minimizes steric hindrance issues that can occur with large proteins. acs.org

| Proteomics Application | Workflow Summary | Information Gained |

| Activity-Based Protein Profiling (ABPP) | 1. Label active enzymes with an azide-containing covalent probe. 2. Lyse cells and "click" a DBCO-biotin tag. 3. Enrich and identify via mass spectrometry. | Functional state of enzyme families in a given condition. nih.gov |

| Protein Turnover Analysis | 1. Metabolically label nascent proteins with an azide-amino acid. 2. At time points, react lysates with DBCO-biotin. 3. Quantify enriched proteins. | Rates of protein synthesis and degradation. |

| Interaction Mapping | 1. Label a "bait" protein with DBCO. 2. Capture azide-labeled "prey" proteins. 3. Identify prey proteins by mass spectrometry. | Identification of direct and indirect protein interaction partners. |

| Peptide-Level Conjugation | 1. Label proteins with azide tags. 2. Digest proteins into peptides. 3. Perform click reaction on peptides with DBCO-reporters. | Improved identification rates for low-abundance proteins. acs.org |

Theoretical and Computational Predictions for Rational Design of Enhanced Bioconjugation Reagents

The development of new bioconjugation reagents has traditionally relied on laborious experimental screening. However, the future of this field lies in the rational, in silico design of reagents with optimized properties. Theoretical and computational chemistry now allows researchers to predict the reactivity of bioorthogonal reagents like DBCO before they are synthesized. acs.org

A powerful approach for this is the Distortion/Interaction Model (also known as the Activation Strain Model). acs.org This computational model deconstructs the energy barrier of a reaction (like SPAAC) into two key components:

Distortion Energy: The energy required to bend and distort the reactants (the DBCO and the azide) from their stable ground-state geometries into the strained geometries they must adopt at the transition state.

Interaction Energy: The stabilizing energy that is released when the distorted reactants interact with each other in the transition state to form new bonds.

By calculating these energies for various modified DBCO structures, chemists can predict how changes to the molecule's ring strain, steric bulk, or electronic properties will affect its reaction rate. acs.org For example, adding electron-withdrawing groups or increasing ring strain can lower the activation barrier and accelerate the click reaction. uu.nlnih.gov

This computational-first approach enables the:

Rational Design of Faster Reagents: Designing novel cyclooctynes with minimized distortion energies and maximized interaction energies to achieve faster SPAAC kinetics.

Prediction of Orthogonality: Screening new potential bioorthogonal reaction pairs in silico to predict whether they will cross-react, saving significant experimental time and resources. acs.org

Optimization of Physicochemical Properties: Modeling properties like solubility and stability to ensure that newly designed reagents will be effective in aqueous biological environments.

The integration of these predictive models will accelerate the development of next-generation reagents based on the Sulfo-DBCO-PEG4-TFP ester architecture, leading to bioconjugation tools with unprecedented speed, specificity, and performance for the most demanding biological applications.

Q & A

Q. What storage and handling protocols maximize this compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.